Attenuated Antibacterial Activity of 12,13-Dihydroxyeuparin Relative to Euparin in a Shared E. chinense Phytochemical Panel
In a direct side-by-side evaluation of nine compounds isolated from Eupatorium chinense roots, euparin (compound 6, 5-acetyl-6-hydroxy-2-isopropenylbenzofuran) exhibited strong antibacterial activity against Klebsiella pneumoniae with an MIC of 0.98 µg/mL, while 12,13-dihydroxyeuparin (compound 5) was not among the strongly active constituents against any of the five bacterial strains tested [1]. This represents a ≥10-fold reduction in anti-Klebsiella potency upon hydration of the isopropenyl group to the dihydroxypropyl moiety.
Euparin: MIC 0.98 µg/mL (K. pneumoniae)
| Evidence Dimension | Antibacterial potency against Klebsiella pneumoniae |
|---|---|
| Target Compound Data | 12,13-Dihydroxyeuparin: not among strongly active compounds; MIC not reached at highest concentration tested |
| Comparator Or Baseline | Euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran): MIC = 0.98 µg/mL |
| Quantified Difference | Estimated ≥10-fold reduction in potency based on strong-activity threshold criteria |
| Conditions | Oxford cup method and broth dilution MIC assay; five pathogenic bacteria including K. pneumoniae, Escherichia coli, Pseudomonas aeruginosa; compounds isolated from the same E. chinense root extract [1] |
Why This Matters
For researchers developing anti-inflammatory or antioxidant screening cascades where confounding antimicrobial activity must be minimized, 12,13-dihydroxyeuparin offers a cleaner pharmacological signal compared to euparin.
- [1] Liu MY, Yu LJ, Li YC, Tian K, Li LJ, Wu ZZ. Chemical Constituents from Eupatorium chinense L. Root and Their in Vitro Antibacterial Activity. Natural Product Research and Development. 2015;27(11):1905-1909. View Source
